
3-(3-Isobutyl-1,2,4-oxadiazol-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Isobutyl-1,2,4-oxadiazol-5-yl)propanoic acid is a chemical compound with the molecular formula C9H14N2O3 and a molecular weight of 198.22 g/mol It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 3-(3-Isobutyl-1,2,4-oxadiazol-5-yl)propanoic acid typically involves the reaction of isobutylamine with a suitable carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. One common method involves the use of amidoxime intermediates, which are cyclized under acidic or basic conditions to yield the desired oxadiazole . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to improve yield and purity .
Chemical Reactions Analysis
3-(3-Isobutyl-1,2,4-oxadiazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(3-Isobutyl-1,2,4-oxadiazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-(3-Isobutyl-1,2,4-oxadiazol-5-yl)propanoic acid can be compared with other similar compounds, such as:
3-(3-Isobutyl-1,2,4-oxadiazol-5-yl)piperidine: This compound has a similar oxadiazole ring but with a piperidine substituent, which may alter its chemical and biological properties.
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid:
3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoic acid: The presence of a methyl group instead of an isobutyl group can influence the compound’s stability and interactions with other molecules.
Properties
Molecular Formula |
C9H14N2O3 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
3-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]propanoic acid |
InChI |
InChI=1S/C9H14N2O3/c1-6(2)5-7-10-8(14-11-7)3-4-9(12)13/h6H,3-5H2,1-2H3,(H,12,13) |
InChI Key |
LIMPJYZGSXZOGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NOC(=N1)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


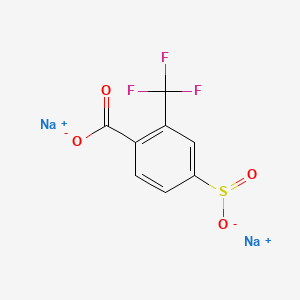
![4,4,5,5-Tetramethyl-2-[(4-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B13645206.png)
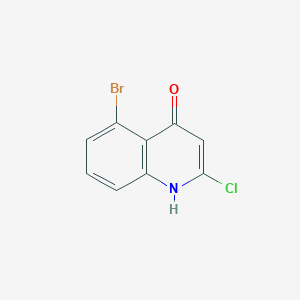
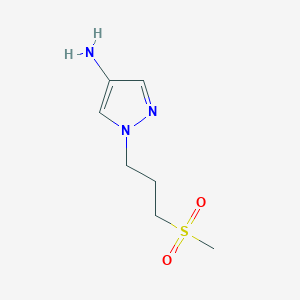
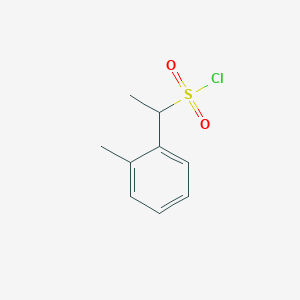
![2-Isopropylpyrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B13645222.png)
![6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-6-carboxylicacid](/img/structure/B13645224.png)
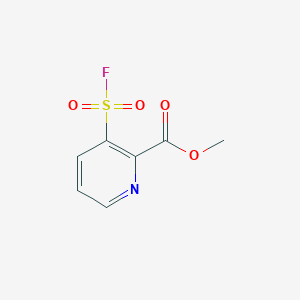

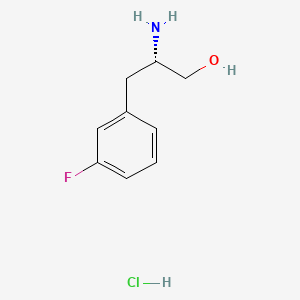
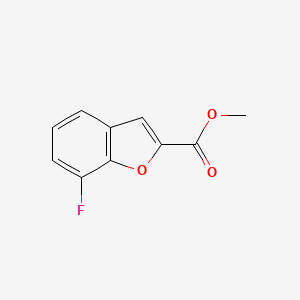

![1-(Benzo[d]thiazol-2-ylthio)butan-2-one](/img/structure/B13645259.png)

